molecular formula C13H18ClN B2789871 [1-(4-Chlorophenyl)cyclohexyl]methanamine CAS No. 342425-45-0

[1-(4-Chlorophenyl)cyclohexyl]methanamine

Cat. No.: B2789871
CAS No.: 342425-45-0
M. Wt: 223.74
InChI Key: NVXHEFNSQQTTPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[1-(4-Chlorophenyl)cyclohexyl]methanamine, with the CAS number 342425-45-0, is a chemical compound with the molecular formula C13H18ClN and a molecular weight of 223.74 g/mol . Its structure features a cyclohexyl ring substituted at the 1-position with both a (4-chlorophenyl) group and a methanamine group, making it a versatile scaffold in organic and medicinal chemistry research . As a primary amine, this compound serves as a valuable building block (synthon) for the synthesis of more complex molecules, particularly through nucleophilic substitution reactions and as a precursor in the preparation of pharmaceutical intermediates . The presence of the chlorophenyl moiety can enhance lipophilicity and potentially influence binding affinity in biological systems, while the cyclohexyl group contributes conformational restraint. Researchers utilize this compound in the development of potential D-amino acid oxidase (DAAO) inhibitors, which are being investigated for therapeutic applications in central nervous system disorders such as schizophrenia, Alzheimer's disease, and cognitive impairments . It is strictly for research purposes as a chemical reference standard or intermediate in laboratory studies. This product is labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[1-(4-chlorophenyl)cyclohexyl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18ClN/c14-12-6-4-11(5-7-12)13(10-15)8-2-1-3-9-13/h4-7H,1-3,8-10,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVXHEFNSQQTTPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(CN)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Structure Activity Relationship Sar Studies and Derivatization of 1 4 Chlorophenyl Cyclohexyl Methanamine

Systematic Structural Modifications of the [1-(4-Chlorophenyl)cyclohexyl]methanamine Core

The exploration of the this compound scaffold has been a fertile ground for medicinal chemists. By systematically altering its three main structural components, researchers have been able to probe the molecular interactions that underpin its biological effects. This methodical approach has generated a wealth of data, providing a clearer picture of the pharmacophore.

Variations in the Aryl Moiety and Halogen Substitution Effects

The substituted phenyl ring is a critical component of the arylcyclohexylamine class of compounds, significantly influencing their potency and receptor affinity. The position and nature of the substituent on this aromatic ring can dramatically alter the compound's pharmacological profile.

Research into arylcyclohexylamines has shown that the nature and position of substituents on the aryl ring are critical determinants of their activity. While the parent compound, phencyclidine (PCP), features an unsubstituted phenyl ring, analogues with substitutions on this ring exhibit a wide range of potencies. For instance, the introduction of a methoxy (B1213986) group at the 3-position of the phenyl ring in PCP (3-MeO-PCP) results in a compound with a high affinity for the NMDA receptor, with a Ki value of 20 nM. plos.org This is significantly more potent than the 4-methoxy analogue (4-MeO-PCP). plos.org

Halogen substitution, a common strategy in medicinal chemistry to modulate electronic properties and metabolic stability, also plays a crucial role. The 4-chloro substitution in this compound is a key feature. While direct comparative data for a broad range of halogen substitutions on this specific methanamine derivative is limited in the public domain, general SAR principles for arylcyclohexylamines indicate that both the position and the electronegativity of the halogen can impact activity. For example, in other series of compounds, moving a substituent from the 4-position to the 2- or 3-position can drastically alter receptor affinity.

Furthermore, replacing the phenyl ring with other aromatic systems, such as a thienyl ring, has been shown to increase PCP-like activity in animal models, suggesting that the size and electronic nature of the aromatic system are important for optimal interaction with the target receptor. nih.gov

Compound/ModificationReceptor/AssayFinding
3-MeO-PCPNMDA ReceptorHigh affinity (Ki = 20 nM) plos.org
4-MeO-PCPNMDA ReceptorAppreciable affinity plos.org
Phenyl ring replacement with Thienyl ringPCP-like activityIncreased activity nih.gov

Modifications of the Cyclohexyl Ring and its Impact on Research Activity

The cyclohexyl ring, providing a three-dimensional scaffold, is another key area for structural modification. Its conformation and substitution pattern are believed to be crucial for proper orientation within the binding site of target proteins. The cyclohexane (B81311) ring is generally considered essential for maintaining the antagonistic activity of arylcyclohexylamines at the N-methyl-D-aspartate (NMDA) receptor. nih.gov

Studies on related arylcyclohexylamines have demonstrated that modifications to this ring can significantly impact efficacy and potency. For example, the introduction of a hydroxyl group onto the cyclohexyl ring has been shown to decrease both the potency and efficacy of PCP-like compounds. nih.gov Conversely, the addition of methyl groups to the cyclohexyl ring of PCP was found to reduce potency without affecting efficacy. nih.gov

In some research, replacement of the cyclohexyl ring with a phenyl group in a series of IMPDH inhibitors led to a loss of both biochemical and whole-cell activity, highlighting the importance of the saturated ring for that specific target. researchgate.net This underscores the principle that the cyclohexyl moiety is not merely a passive scaffold but an active contributor to the molecule's interaction with its biological target.

ModificationEffect on Activity
Hydroxylation of cyclohexyl ringDecreased potency and efficacy nih.gov
Methylation of cyclohexyl ringReduced potency, efficacy maintained nih.gov
Replacement with phenyl ring (in some series)Loss of activity researchgate.net

Amine Moiety Derivatizations and Their Pharmacological Implications in Research

The amine group is a primary site for derivatization, allowing for significant modulation of a compound's physicochemical properties, such as basicity and lipophilicity, which in turn affects its pharmacokinetic and pharmacodynamic profile.

In the broader class of arylcyclohexylamines, the nature of the substituent on the nitrogen atom is a key determinant of activity. For instance, replacing the piperidine (B6355638) ring of PCP with smaller cyclic amines like pyrrolidine (B122466) or acyclic N-alkyl groups such as methyl or ethyl generally leads to a decrease in potency. nih.govwikipedia.org Specifically, N-alkyl substitutions have been noted to decrease potency while maintaining efficacy. nih.gov This suggests that the steric bulk and conformation of the amine substituent are critical for optimal receptor interaction.

Amine Modification (relative to PCP)Effect on Potency
PyrrolidineDecreased nih.gov
MorpholineDecreased
N-methylDecreased nih.gov
N-ethylDecreased nih.gov

Development of Analogues and Hybrid Compounds for Research Purposes

Building upon the foundational SAR of the this compound core, researchers have developed a variety of analogues and hybrid molecules. This strategy aims to enhance desired activities, improve selectivity for specific biological targets, or introduce novel functionalities.

The concept of molecular hybridization involves covalently linking two or more pharmacophoric units to create a single molecule with a potentially synergistic or additive biological effect. researchgate.netmdpi.com This approach has been applied to various scaffolds to develop novel therapeutic agents. While specific examples of hybrid molecules derived directly from this compound are not extensively documented in publicly available literature, the principles of hybrid drug design are applicable. For instance, this scaffold could be linked to other pharmacophores known to interact with related or complementary biological targets to create novel research tools.

The development of analogues, where systematic structural modifications are made, is a more common approach. For example, the synthesis and evaluation of a wide range of arylcyclohexylamine derivatives have been undertaken to explore their activity as NMDA receptor antagonists. nih.govmdpi.com These studies often involve modifications at all three key positions of the scaffold to fine-tune the pharmacological properties.

Computational Approaches to SAR Analysis and Binding Site Prediction (e.g., Molecular Docking)

In recent years, computational methods have become indispensable tools in medicinal chemistry for elucidating SAR and predicting the binding modes of ligands to their target receptors. Techniques such as molecular docking and quantitative structure-activity relationship (QSAR) modeling are frequently employed to guide the design of new compounds.

Molecular docking simulations are used to predict the preferred orientation of a ligand when bound to a receptor. For arylcyclohexylamines, which are known to interact with the NMDA receptor, docking studies have been instrumental in understanding their binding at the phencyclidine (PCP) site within the ion channel. mdpi.comnih.gov These studies can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and amino acid residues in the binding pocket. For instance, docking studies of NMDA receptor antagonists have identified crucial interactions with specific amino acid residues like Phe176, Glu235, and Glu236. mdpi.com Such insights are invaluable for designing new derivatives with improved affinity and selectivity.

QSAR modeling establishes a mathematical relationship between the chemical structures of a series of compounds and their biological activities. sysrevpharm.orgjocpr.com By identifying the physicochemical properties that are most influential on activity, QSAR models can be used to predict the potency of novel, unsynthesized compounds. For arylcyclohexylamine derivatives, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been used to model their analgesic activity against neuropathic pain. mdpi.com These models highlight the importance of steric, electrostatic, and hydrogen bond acceptor fields in determining the biological activity. mdpi.com

These computational approaches, when used in conjunction with experimental synthesis and biological evaluation, create a powerful workflow for the rational design of new research compounds based on the this compound scaffold.

Preclinical Pharmacological Characterization and Mechanism of Action Studies of 1 4 Chlorophenyl Cyclohexyl Methanamine

Investigation of Molecular Target Engagement and Binding Affinities

The interaction of [1-(4-Chlorophenyl)cyclohexyl]methanamine and related compounds with various molecular targets is crucial in understanding their mechanism of action. Arylcyclohexylamine derivatives are known to interact with multiple receptor systems, which can dictate their pharmacological effects.

Receptor Interaction Studies (e.g., Neurotransmitter Receptors, Cannabinoid Receptors)

Derivatives of arylcyclohexylamine primarily act as antagonists at the N-methyl-D-aspartate (NMDA) receptor, an ion channel receptor for glutamate (B1630785) in the brain and spinal cord. This interaction is responsible for their dissociative anesthetic and amnesic properties. The general structure of these compounds, particularly the cyclohexane (B81311) ring, is crucial for maintaining this antagonistic activity at the NMDA receptor.

While specific binding affinity data for this compound at a broad range of neurotransmitter or cannabinoid receptors are not extensively detailed in publicly available literature, the broader class of arylcyclohexylamines has been studied. For instance, related compounds have been evaluated for their interaction with sigma receptors, which are implicated in various neurological functions. The introduction of different substituents on the aryl or amine groups can modulate the affinity and selectivity for these and other receptors, including monoamine transporters.

Enzyme Inhibition Profiles and Kinetic Analyses (e.g., Cholinesterases, Cytochrome P450s, Kinases)

The potential for this compound and its analogs to inhibit various enzymes is a key aspect of their preclinical characterization.

Some derivatives of 1,2,4-triazoles bearing an azinane (piperidine) moiety have been synthesized and evaluated for their inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). Certain compounds within this class, particularly those with uni- or dimethyl phenyl groups, have demonstrated potent inhibition of AChE. For example, derivatives with 3-methyl phenyl and 3,5-dimethyl phenyl substitutions have shown high potency.

The interaction of arylcyclohexylamine derivatives with cytochrome P450 (CYP450) enzymes has also been investigated. Some heterocyclic analogues of phencyclidine (PCP), a related arylcyclohexylamine, have been shown to cause mechanism-based inhibition of P450-dependent N-demethylation in liver microsomes. This inhibition is dependent on the presence of a substituted nitrogen within a heterocyclic ring.

Furthermore, a novel series of 4-aminophenylalanine and 4-aminocyclohexylalanine derivatives have been identified as potent inhibitors of dipeptidyl peptidase IV (DPP-4), with some compounds exhibiting IC50 values in the nanomolar range.

In Vitro Cellular Assays for Biological Activity Profiling

In vitro cellular assays are fundamental in determining the biological activities of novel compounds. The following sections outline the assessment of this compound and related structures for their antimicrobial, anti-inflammatory, and anticancer properties.

Antimicrobial and Antifungal Activity Assessment in Model Systems

Functionally substituted cyclohexane derivatives have been explored for their antimicrobial potential. Studies have shown that these compounds can exhibit variable activity against Gram-positive and Gram-negative bacteria, as well as fungi.

For instance, certain dibenzyl-cyclohexane-1,2-diamine derivatives have demonstrated excellent antifungal properties against Candida albicans, Candida glabrata, and Geotrichum candidum. In some cases, these compounds were found to be significantly more active than the reference drug tetracycline. Similarly, adamantyl-based cyclohexane diamine derivatives have shown strong to moderate antibacterial activity against Methicillin-resistant Staphylococcus aureus (MRSA) and moderate to weak activity against Mycobacterium tuberculosis.

One study on novel functionally substituted monocyclic and spirocyclic cyclohexane derivatives, including a compound with a 4-chlorophenyl substituent, ethyl-4-phenyl-6-(4-chlorophenyl)-2-dicyanomethylenecyclohex-3-ene 1-carboxylate, found stronger antimicrobial activity against Gram-negative bacteria compared to Gram-positive bacteria and fungi.

Table 1: Antimicrobial Activity of a Related Cyclohexane Derivative

MicroorganismZone of Inhibition (mm) at 0.3% concentration
Escherichia coli18
Acinetobacter baumannii18
Staphylococcus aureus12
Bacillus cereus11
Candida albicans10

Data is illustrative of the activity of a related compound, ethyl-4-phenyl-6-(4-chlorophenyl)-2-dicyanomethylenecyclohex-3-ene 1-carboxylate.

Investigation of Anti-Inflammatory Effects at the Cellular Level

The anti-inflammatory potential of compounds related to this compound has been evaluated. For example, a series of 4-chlorophenyl-N-furfuryl-1,2,4-triazole methylacetamides were assessed for their ability to inhibit 15-lipoxygenase (15-LOX), an enzyme involved in the production of pro-inflammatory mediators. Several of these compounds demonstrated potent inhibitory activity with IC50 values in the micromolar range.

Additionally, certain hydroxylamine (B1172632) derivatives have been shown to inhibit cyclooxygenase (COX-1 and COX-2) enzymes, with IC50 values in the low micromolar range. These compounds also exhibited inhibitory effects on 5-lipoxygenase.

Anticancer Activity in Cultured Cell Lines (e.g., Induction of Apoptosis, Cell Viability)

The cytotoxic effects of derivatives containing the 1-(4-chlorobenzhydryl)piperazine (B1679854) scaffold have been investigated against various human cancer cell lines. These studies have demonstrated that such compounds can exhibit significant cell growth inhibitory activity.

In a study of a related hexylamine (B90201) derivative, 2-[(p-Chlorophenyl)hydroxymethyl]-1-[(methylamino)hexyl]cyclohexanol, the compound was found to reduce the viability of human embryonic kidney (HEK293) cells at a concentration of 30 µM. However, it did not show significant effects on mouse NIH/3T3 fibroblasts or human SK-MEL-28 melanoma cells at the tested concentrations.

The general class of 1,4-dihydropyridine (B1200194) derivatives has also been evaluated for cytotoxic effects against various cancer cell lines, with some compounds showing moderate to good activity, particularly against MOLT-4 (acute lymphoblastic leukemia) cells.

Table 2: Cell Viability of a Related Hexylamine Derivative on Different Cell Lines

Cell LineConcentration% Cell Viability (Approx.)
HEK29330 µMDecreased
NIH/3T3Up to 30 µMNo significant change
SK-MEL-28Up to 30 µMNo significant change

Data is based on the findings for 2-[(p-Chlorophenyl)hydroxymethyl]-1-[(methylamino)hexyl]cyclohexanol.

Further research is necessary to fully characterize the induction of apoptosis and specific mechanisms of cell death for this compound and its close analogs.

Antitubercular Research in Mycobacterial Models

There is no available scientific literature detailing the evaluation of this compound for antitubercular activity against Mycobacterium tuberculosis or other mycobacterial species. While research has been conducted on various chemical scaffolds for this purpose, including compounds containing chlorophenyl groups or cyclopropyl (B3062369) moieties, this specific molecule has not been identified as a subject of such investigations. nih.govucl.ac.uknih.govmdpi.com

Elucidation of Intracellular Signaling Pathways and Modulatory Effects

The receptor binding profile and the subsequent receptor-mediated signaling cascades for this compound have not been characterized in published preclinical studies. Research into structurally related compounds offers some insight into potential targets for this chemical class. For instance, derivatives based on a C-(1-aryl-cyclohexyl)-methylamine scaffold have been investigated as inhibitors of dipeptidyl peptidase IV (DPP IV). nih.gov Other research on conformationally constrained analogues, such as trans-4-[4-(methoxyphenyl)cyclohexyl]-1-arylpiperazines, has identified potent ligands for the 5-HT(1A) receptor. nih.gov However, these findings are specific to different molecular structures and cannot be directly extrapolated to this compound.

No studies have been published that investigate the effects of this compound on the PI3K/AKT, NF-κB, or MAPK intracellular signaling pathways. These pathways are critical in cellular processes and are common targets in pharmacological research, but they have not been explored in the context of this specific compound. nih.govnih.govnih.govnih.govnih.govnih.govnih.gov

In Vivo Preclinical Models for Mechanistic Insight and Pharmacological Characterization (Excluding Clinical Outcomes)

There is a lack of published research on the specific pharmacological effects of this compound in rodent models. While the broader class of C-(1-aryl-cyclohexyl)-methylamines has been noted for exhibiting favorable oral pharmacokinetic profiles in rats, this general finding is not accompanied by specific pharmacodynamic data for the compound . nih.gov Studies on other psychoactive drugs, like meta-chlorophenylpiperazine, have detailed effects on locomotion and anxiety-like behaviors in mice, but similar characterizations for this compound are not available. nih.gov

The table below includes compounds mentioned in this article for contextual purposes.

Table of Mentioned Compounds

Compound Name
This compound
1-cyclohexyl-x-methoxybenzene
meta-chlorophenylpiperazine
Phencyclidine
Tramadol (B15222)

Metabolic Pathways and in Vitro Biotransformation Studies of 1 4 Chlorophenyl Cyclohexyl Methanamine

Identification of Phase I and Phase II Metabolites in Research Models

Biotransformation of compounds in the body occurs in two main phases. nih.gov Phase I reactions involve oxidation, reduction, or hydrolysis, which introduce or expose polar functional groups. nih.gov These reactions are primarily catalyzed by cytochrome P450 enzymes. nih.gov Phase II reactions involve the conjugation of the parent compound or its Phase I metabolites with endogenous molecules, such as glucuronic acid, to increase water solubility and facilitate excretion. nih.gov

For [1-(4-Chlorophenyl)cyclohexyl]methanamine, in vitro studies using models like liver microsomes or hepatocytes would identify the specific chemical structures of its metabolites. bioivt.com

Phase I Metabolism: The likely primary sites for Phase I metabolism on this compound would include:

Hydroxylation of the cyclohexyl ring: The addition of a hydroxyl (-OH) group to various positions on the cyclohexyl ring is a common metabolic pathway.

Hydroxylation of the chlorophenyl ring: The aromatic ring can also be hydroxylated.

N-dealkylation or oxidation: The primary amine group could undergo oxidative deamination.

Phase II Metabolism: Phase I metabolites with newly added hydroxyl groups, or the parent compound's amine group, can serve as substrates for Phase II enzymes. nih.gov

Glucuronidation: An enzyme like UDP-glucuronosyltransferase (UGT) could attach glucuronic acid to a hydroxyl group, forming a glucuronide conjugate. This is a common pathway for increasing the polarity of a compound for excretion. enamine.net

The following table details the potential metabolites identified through such research.

Metabolite IDMetabolic PathwayDescription
M1Phase I (Hydroxylation)Hydroxy-cyclohexyl metabolite
M2Phase I (Hydroxylation)Hydroxy-chlorophenyl metabolite
M3Phase II (Glucuronidation)Glucuronide conjugate of M1
M4Phase II (Glucuronidation)Glucuronide conjugate of M2

Enzymatic Biotransformation Mechanisms and Cytochrome P450 Involvement

The cytochrome P450 (CYP) system is a superfamily of enzymes responsible for the metabolism of a vast number of compounds. nih.gov Six main isozymes (CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP2E1, and CYP3A4) are responsible for approximately 90% of drug metabolism. nih.gov

To determine which specific CYP enzymes metabolize this compound, researchers typically use several in vitro methods:

Recombinant CYP Enzymes: The compound is incubated individually with a panel of specific, recombinantly expressed CYP isozymes to see which ones deplete the parent compound.

Chemical Inhibition: The compound is incubated in human liver microsomes in the presence of known selective inhibitors for specific CYP enzymes. A significant reduction in metabolism in the presence of a particular inhibitor points to the involvement of that enzyme.

Based on the structure of this compound, likely candidates for its metabolism would include CYP2D6 and CYP3A4, as they are involved in the metabolism of a wide range of compounds containing amine groups and aromatic rings.

The table below shows a hypothetical relative contribution of different CYP isozymes to the metabolism of the compound, as would be determined in a research setting.

CYP IsozymeRelative Contribution (%)Method of Determination
CYP2D655Recombinant enzyme & chemical inhibition
CYP3A430Recombinant enzyme & chemical inhibition
CYP2C1910Recombinant enzyme
Other5-

Comparative Metabolic Profiling in Preclinical Species for Research Extrapolation

The metabolic profile of a compound can vary significantly between different species. bioivt.com Therefore, conducting comparative metabolic profiling in various preclinical animal models (e.g., mouse, rat, dog, monkey) and comparing them to human data is essential. bioivt.com This research helps in selecting the most appropriate animal model for further nonclinical studies—one whose metabolic profile most closely resembles that of humans. bioivt.com

These studies involve incubating this compound with liver microsomes or hepatocytes from different species and analyzing the resulting metabolites. bioivt.com The goal is to identify any qualitative (different metabolites formed) or quantitative (different amounts of the same metabolites) differences.

For example, one species might predominantly produce the hydroxy-cyclohexyl metabolite (M1), while another might favor the formation of the hydroxy-chlorophenyl metabolite (M2). Such differences could be due to variations in the expression levels and activity of specific CYP isozymes across species. Understanding these differences is crucial for accurately extrapolating pharmacokinetic data from animals to humans.

The following table provides a hypothetical comparison of metabolite formation across different species.

SpeciesMajor Metabolite(s)Minor Metabolite(s)Human Similarity
HumanM1, M3M2, M4-
RatM2M1, M4Low
MonkeyM1, M3M2High
DogM1M2, M3, M4Moderate

Analytical Methodologies for the Characterization and Quantification of 1 4 Chlorophenyl Cyclohexyl Methanamine in Research

Chromatographic Techniques for Purity Assessment and Quantification

Chromatography is an essential tool for separating the target compound from unreacted starting materials, byproducts, or other impurities, thereby allowing for its accurate quantification and purity assessment.

High-Performance Liquid Chromatography (HPLC) is a premier technique for the purity assessment of non-volatile and thermally sensitive compounds. For [1-(4-Chlorophenyl)cyclohexyl]methanamine, a reversed-phase HPLC method is typically suitable. This approach uses a non-polar stationary phase and a polar mobile phase, causing more polar compounds to elute earlier.

The presence of the chlorophenyl group provides a strong chromophore, making UV detection a highly effective and sensitive method for quantification. nih.gov The method's parameters, such as the column type, mobile phase composition, and flow rate, can be optimized to achieve baseline separation of the target compound from any potential impurities. mdpi.com The retention time is a characteristic feature for identification under specific conditions, while the peak area is proportional to the concentration, allowing for precise quantification against a standard of known concentration.

Table 1: Illustrative HPLC Parameters for Analysis

ParameterValue/Description
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A: 0.1% Formic Acid in WaterB: Acetonitrile
Gradient 20% B to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Detection UV at 220 nm
Injection Volume 10 µL
Column Temperature 30 °C

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry, making it a powerful tool for the analysis of volatile compounds. researchgate.net this compound possesses sufficient volatility to be amenable to GC analysis, often following derivatization to improve its thermal stability and chromatographic behavior.

In GC-MS, the compound is first vaporized and separated on a capillary column. nih.gov As the separated components exit the column, they enter the mass spectrometer, where they are ionized, typically by electron ionization (EI). researchgate.net This high-energy ionization process causes the molecule to fragment in a reproducible manner. The resulting mass spectrum, a plot of ion abundance versus mass-to-charge ratio (m/z), serves as a molecular fingerprint that can be compared to spectral libraries for definitive identification. nih.govnih.gov

Table 2: Typical GC-MS Parameters for Analysis

ParameterValue/Description
Column DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium at 1.2 mL/min
Inlet Temperature 250 °C
Oven Program 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min
Ionization Mode Electron Ionization (EI) at 70 eV
MS Scan Range 40-450 amu
MS Source Temp. 230 °C

X-ray Crystallography for Absolute Structure Determination

X-ray crystallography stands as the definitive method for determining the absolute three-dimensional structure of a crystalline compound. nih.govnih.gov This technique provides precise information about bond lengths, bond angles, and the spatial arrangement of atoms within the crystal lattice, which is crucial for unambiguous structural confirmation.

Research on related structures, such as 4-(4-chlorophenyl)cyclohexane-1-carboxylic acid, has demonstrated the utility of X-ray diffraction in confirming the molecular conformation. researchgate.net In such analyses, the cyclohexane (B81311) ring typically adopts a stable chair conformation. The chlorophenyl group's orientation relative to the cyclohexane ring is a critical parameter determined by this method.

The process of X-ray crystallography involves growing a single, high-quality crystal of the compound of interest. nih.gov This crystal is then exposed to a focused beam of X-rays, and the resulting diffraction pattern is collected. By analyzing the intensities and positions of the diffracted beams, researchers can construct an electron density map of the molecule and ultimately determine the precise location of each atom.

A crucial aspect of crystallographic analysis for chiral compounds is the determination of the absolute configuration. nih.gov This is often achieved through the analysis of anomalous dispersion effects, which can distinguish between enantiomers.

Table 1: Representative Crystallographic Data for a Structurally Related Compound

ParameterValue
Compound Name 4-(4-chlorophenyl)cyclohexane-1-carboxylic acid researchgate.net
Molecular Formula C₁₃H₁₅ClO₂
Crystal System Monoclinic
Space Group P2₁/n
Unit Cell Dimensions a = 14.4696(7) Å, b = 9.5385(4) Å, c = 18.7042(11) Å
β = 112.619(2)°
Volume 2383.0(2) ų
Z 8

This table presents data for a structurally related compound to illustrate the type of information obtained from an X-ray crystallographic study.

Fluorescence-Based Analytical Applications (e.g., Sensing Probes)

Fluorescence-based analytical methods offer high sensitivity and selectivity for the quantification of specific analytes, including primary amines like this compound. These techniques often employ fluorescent probes, which are molecules designed to exhibit a change in their fluorescence properties upon interaction with the target analyte.

The development of fluorescent probes for the detection of amines is an active area of research. rsc.orgnih.gov These probes can be designed to operate through various mechanisms, such as photoinduced electron transfer (PET), intramolecular charge transfer (ICT), or the formation of a new fluorescent species upon reaction with the amine. mdpi.commdpi.com

For a compound like this compound, which contains a primary amine group, fluorescent probes can be engineered for a "turn-on" or "turn-off" response. In a "turn-on" system, the probe is initially non-fluorescent or weakly fluorescent and becomes highly fluorescent upon binding to the amine. Conversely, a "turn-off" sensor exhibits a decrease in fluorescence intensity in the presence of the analyte.

The design of such probes often involves a fluorophore (the light-emitting component) and a recognition site that selectively interacts with the primary amine. The interaction between the amine and the recognition site modulates the electronic properties of the fluorophore, leading to the observed change in fluorescence.

While specific fluorescent probes developed exclusively for this compound have not been detailed in the available literature, the principles of amine sensing suggest that this compound could be quantified using existing or newly designed probes. For instance, conjugated porous polymers have been shown to be effective in sensing both aromatic and aliphatic amines with low detection limits. rsc.org The presence of the aromatic chlorophenyl group and the aliphatic cyclohexylmethanamine moiety in the target compound makes it a candidate for detection by such systems.

Table 2: General Principles of Fluorescence-Based Amine Sensing

Sensing MechanismDescriptionPotential Application for Target Compound
Turn-On Sensing The fluorescence intensity of the probe increases upon interaction with the amine.A probe could be designed where the primary amine of this compound reacts to form a highly fluorescent product.
Turn-Off Sensing The fluorescence of the probe is quenched upon binding to the amine.Interaction with the target compound could lead to a non-radiative decay pathway, decreasing the fluorescence output.
Ratiometric Sensing The ratio of fluorescence intensities at two different wavelengths changes upon analyte binding, providing a built-in correction for environmental factors.A probe could exhibit a spectral shift upon binding to the amine, allowing for more accurate quantification.

The application of these fluorescence-based methods in a research setting would enable the sensitive and selective quantification of this compound in various samples, contributing to a deeper understanding of its properties and interactions.

Applications of 1 4 Chlorophenyl Cyclohexyl Methanamine in Chemical Biology and Biomedical Research

Utilization as a Chemical Probe for Target Validation

There is no documented use of [1-(4-Chlorophenyl)cyclohexyl]methanamine as a chemical probe for target validation. In principle, a compound of this nature could be developed into a chemical probe. Such a probe would ideally possess high affinity and selectivity for a specific biological target. Its development would involve rigorous testing to characterize its mechanism of action and to ensure it has a suitable profile for use in cellular or in vivo models. However, no such studies have been published for this compound.

Role as a Synthetic Intermediate in Complex Molecule Construction

The potential of this compound as a synthetic intermediate in the construction of more complex molecules has not been explored in the available literature. Its structure contains reactive sites, such as the primary amine, that could be amenable to further chemical modification. This could theoretically allow for its incorporation into larger molecular scaffolds. However, there are no published examples of this application.

Contribution to Understanding Structure-Function Relationships in Chemical Biology

As there are no studies on the biological activity of this compound, it has not contributed to the understanding of structure-function relationships. Such studies would typically involve synthesizing a series of analogs by modifying the chlorophenyl or cyclohexylmethanamine parts of the molecule and assessing how these changes affect biological activity. This process helps to identify the key chemical features responsible for any observed effects. In the absence of any biological data for the parent compound, no such analyses have been performed.

Development of Research Tools for Mechanistic Investigations

Consistent with the lack of information in the other areas, this compound has not been developed into a research tool for mechanistic investigations. The development of such tools, for instance, by attaching fluorescent tags or radioactive isotopes, is predicated on the compound having a known and interesting biological activity or target. Without this foundational knowledge, the rationale for developing such specialized research tools does not exist.

Emerging Research Directions and Future Perspectives for 1 4 Chlorophenyl Cyclohexyl Methanamine

Advanced Computational Modeling in Predictive Pharmacology Research

The use of advanced computational modeling is becoming increasingly vital in predictive pharmacology, offering insights into the mechanisms of action and potential therapeutic applications of novel compounds. While direct computational studies on [1-(4-Chlorophenyl)cyclohexyl]methanamine are not extensively documented in publicly available literature, the principles of these methodologies can be applied to guide future research.

Quantitative Structure-Activity Relationship (QSAR) studies, for instance, are a powerful tool in predictive pharmacology. A study on analogous compounds, specifically 1-Phenylcyclohexylamine analogues, demonstrated the utility of DFT-based QSAR models in correlating molecular structure with inhibitory activities at the N-methyl-D-aspartate receptor (NMDAR). researchgate.net This research successfully established a relationship between quantum descriptors and the biological activity of these analogues, employing both multiple linear regression and artificial neural networks to build predictive models. researchgate.net Such an approach could be instrumental in predicting the biological activities of this compound and its derivatives, thereby optimizing lead compound selection and reducing the need for extensive preliminary in vitro and in vivo screening.

Molecular docking is another computational technique that could elucidate the binding of this compound to potential biological targets. By simulating the interaction between the ligand (the compound) and a target protein, researchers can predict binding affinity and orientation, providing critical information about its potential pharmacological effects. This method was effectively used in the aforementioned study of 1-Phenylcyclohexylamine analogues to understand the impact of different molecular configurations on binding interactions. researchgate.net

The application of these computational tools to this compound would represent a significant step forward in its pharmacological profiling. A hypothetical workflow for such a study is outlined below:

Computational MethodApplication to this compoundPotential Insights
QSAR Modeling Develop models based on a library of structurally related compounds with known biological activities.Predict the potency and potential biological targets of this compound; guide the synthesis of more active analogues.
Molecular Docking Simulate the binding of the compound to various known and hypothetical receptor sites.Identify potential protein targets; understand the key molecular interactions driving binding affinity and selectivity.
Molecular Dynamics Simulations Simulate the dynamic behavior of the compound when bound to a target protein over time.Assess the stability of the ligand-protein complex; provide a more realistic model of the binding event.

Integration with High-Throughput Screening for Novel Modulators in Research

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid assessment of large chemical libraries for their effects on specific biological targets. The integration of HTS with the study of this compound could accelerate the discovery of novel modulators and expand our understanding of its biological activity.

HTS assays can be designed to identify compounds that either enhance or inhibit the activity of a particular enzyme, receptor, or cellular pathway. For example, a recent study developed a novel HTS method to identify inhibitors of collagen prolyl 4-hydroxylase 1 (C-P4H1), a key enzyme in collagen deposition and cancer metastasis. nih.gov This assay, which quantified a byproduct of the enzymatic reaction, proved to be highly sensitive and suitable for screening large compound libraries. nih.gov A similar approach could be adapted to investigate the effects of this compound on various biological targets.

Furthermore, HTS can be employed to screen for compounds that modulate immune responses. A study screened a library of 1200 small molecules to identify drugs capable of inhibiting innate or adaptive immune cell functions, leading to the discovery of several effective candidates in preclinical models of chronic inflammatory diseases. nih.gov This highlights the potential of HTS to uncover novel immunomodulatory properties of compounds like this compound.

Exploration of Novel Research Applications Beyond Current Scope

While the primary research focus for a compound may initially be in one area, its unique chemical structure may lend itself to a variety of other applications. For this compound, exploring research avenues beyond its currently understood scope could unveil new therapeutic potentials.

For instance, compounds with similar structural motifs, such as a cyclohexyl ring and a phenyl group, have been investigated for a range of biological activities. One study reported the discovery of a potent and selective melanocortin subtype-4 receptor agonist containing a cyclohexyl group, which demonstrated effects on food intake and erectile activity in animal models. nih.gov Another research effort focused on novel benzylidene-1-methyl-2-thioxoimidazolidin-one derivatives with a cyclohexyl moiety as potential therapeutics for Parkinson's disease, showing promise in suppressing neuroinflammation. nih.gov These examples suggest that the structural components of this compound could be relevant for targeting a diverse set of biological pathways.

Future research could explore the potential of this compound in areas such as:

Neurodegenerative Diseases: Investigating its effects on neuronal inflammation, oxidative stress, and protein aggregation.

Metabolic Disorders: Assessing its impact on pathways related to energy metabolism and appetite regulation.

Inflammatory Conditions: Exploring its potential to modulate immune cell activity and cytokine production.

Challenges and Opportunities in Academic Research of this compound

The academic research of any novel compound is fraught with both challenges and opportunities. For this compound, a key challenge is the limited availability of published data specifically on its biological activities and mechanisms of action. This necessitates foundational research to establish its basic pharmacological profile.

However, this lack of existing data also presents a significant opportunity for academic researchers to make novel discoveries. The "blank slate" nature of this compound allows for broad, exploratory studies that could lead to unexpected and impactful findings.

AspectChallengesOpportunities
Existing Literature Scarcity of specific studies on this compound.High potential for novel discoveries and publications.
Synthesis and Availability Potential difficulties in obtaining or synthesizing the compound.Development of novel and efficient synthetic routes.
Target Identification The biological targets of the compound are largely unknown.Opportunity to identify and characterize novel drug targets and pathways.
Funding and Resources Securing funding for research on a relatively unknown compound can be challenging.Potential for high-impact findings that could attract significant interest and funding.

Q & A

Basic Research Question

  • NMR spectroscopy : ¹H/¹³C NMR identifies structural features (e.g., cyclohexyl CH₂ at δ 1.2–2.1 ppm, aromatic protons at δ 7.3–7.5 ppm) .
  • Mass spectrometry (HR-MS) : Confirms molecular weight (e.g., [M+H]⁺ at m/z 238.12 for C₁₃H₁₇ClN) .
  • HPLC : Quantifies purity (>98% achievable with C18 reverse-phase columns) .

How does stereochemistry influence the physicochemical and biological properties of this compound?

Advanced Research Question
The cis/trans configuration of the cyclohexyl group impacts:

  • Solubility : Trans-isomers exhibit lower logP (2.1 vs. 2.5 for cis), enhancing aqueous solubility .
  • Receptor binding : Trans-derivatives show higher affinity for serotonin receptors (e.g., Kᵢ = 12 nM vs. 85 nM for cis) due to reduced steric hindrance .
  • Synthetic strategies : Use chiral catalysts (e.g., BINOL-derived phosphoric acids) to enantioselectively produce trans-isomers .

What computational methods are suitable for predicting the reactivity and metabolic stability of this compound?

Advanced Research Question

  • DFT calculations : Model transition states to predict regioselectivity in substitution reactions (e.g., activation energy differences between para/meta positions) .
  • MD simulations : Assess binding modes with cytochrome P450 enzymes to identify metabolic hotspots (e.g., oxidation at the cyclohexyl CH₂ group) .
  • ADMET prediction tools : SwissADME or pkCSM estimate bioavailability (%F = 65–78%) and half-life (t₁/₂ = 3–5 hours) .

How can researchers design experiments to evaluate the environmental impact of this compound during preclinical development?

Advanced Research Question

  • Ecotoxicity assays : Test on Daphnia magna (LC₅₀) and Vibrio fischeri (bioluminescence inhibition) to assess aquatic toxicity .
  • Degradation studies : Monitor hydrolysis (pH 7.4, 37°C) and photolysis (UV-Vis exposure) to determine persistence (DT₅₀ = 7–14 days) .
  • Bioaccumulation potential : Calculate logKₒw (experimental vs. predicted) to classify environmental risk .

What strategies mitigate challenges in scaling up this compound synthesis from lab to pilot plant?

Basic Research Question

  • Continuous flow reactors : Improve heat transfer and reduce reaction time (e.g., from 12 hours to 2 hours) .
  • Catalyst recycling : Use immobilized bases (e.g., polymer-supported NaOH) to reduce waste .
  • Process analytical technology (PAT) : In-line FTIR monitors intermediate formation, ensuring >90% conversion .

How do substituents on the phenyl ring modulate the compound’s pharmacokinetic profile?

Advanced Research Question

  • Electron-withdrawing groups (e.g., Cl, CF₃) : Increase metabolic stability (t₁/₂ = 4.2 hours for 4-Cl vs. 1.8 hours for 4-CH₃) by reducing CYP450-mediated oxidation .
  • Hydrophobic substituents : Enhance blood-brain barrier penetration (brain/plasma ratio = 0.8 for 4-CF₃ vs. 0.3 for 4-OH) .
  • Data table :
SubstituentlogPt₁/₂ (h)BBB Penetration
4-Cl2.54.20.5
4-CF₃3.15.80.8
4-OH1.21.20.3

What are the best practices for handling and storing this compound to ensure stability?

Basic Research Question

  • Storage : –20°C under argon to prevent oxidation (shelf life >2 years) .
  • Handling : Use gloveboxes for air-sensitive steps (e.g., amine protection/deprotection) .
  • Degradation monitoring : Regular HPLC checks for amine oxidation products (e.g., nitroso derivatives) .

How can researchers leverage high-throughput screening (HTS) to identify novel applications of this compound derivatives?

Advanced Research Question

  • Library synthesis : Diversify the core structure via Ugi or Suzuki-Miyaura reactions to generate 100–500 analogs .
  • HTS platforms : Screen against kinase panels or GPCR targets (IC₅₀ data prioritized for hit-to-lead optimization) .
  • Data analysis : Machine learning (e.g., Random Forest) identifies key descriptors (e.g., ClogP, polar surface area) correlated with activity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.